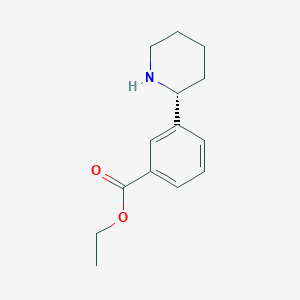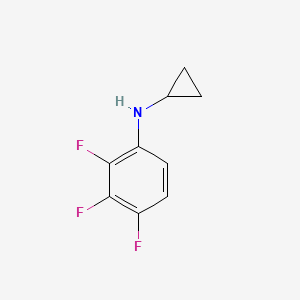
N-Cyclopropyl-2,3,4-trifluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2,3,4-trifluoroaniline is a chemical compound with the molecular formula C9H8F3N It is characterized by the presence of a cyclopropyl group attached to an aniline ring that is substituted with three fluorine atoms at the 2, 3, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-2,3,4-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
N-Cyclopropyl-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-2,3,4-trifluoroaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group and trifluoroaniline moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
N-Cyclopropyl-4-fluoroaniline: Has a single fluorine substitution, leading to variations in reactivity and applications.
N-Cyclopropyl-2,3,5-trifluoroaniline: Similar structure but with different fluorine substitution pattern.
Uniqueness
N-Cyclopropyl-2,3,4-trifluoroaniline is unique due to the specific arrangement of the cyclopropyl and trifluoroaniline groups.
Propiedades
Número CAS |
94242-49-6 |
|---|---|
Fórmula molecular |
C9H8F3N |
Peso molecular |
187.16 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C9H8F3N/c10-6-3-4-7(9(12)8(6)11)13-5-1-2-5/h3-5,13H,1-2H2 |
Clave InChI |
VXAYENXMTPUJDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C(=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


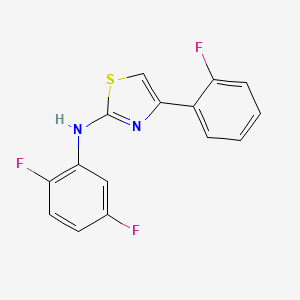
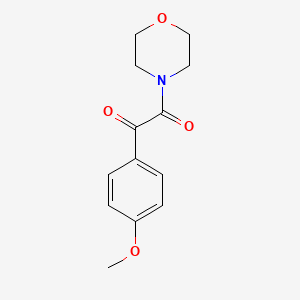
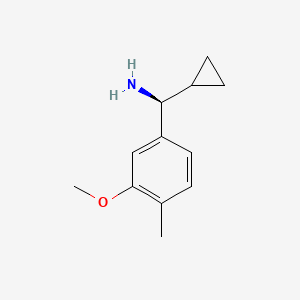
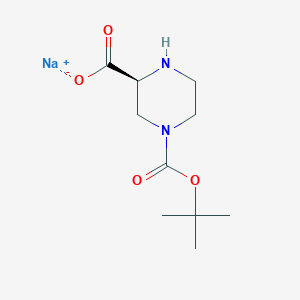
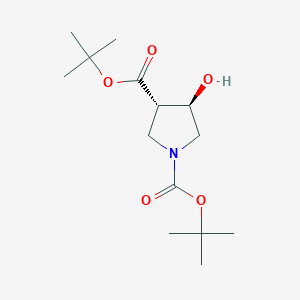

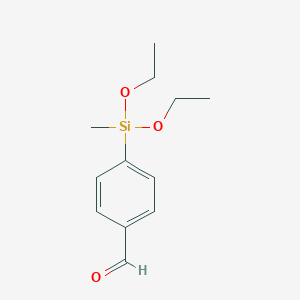
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
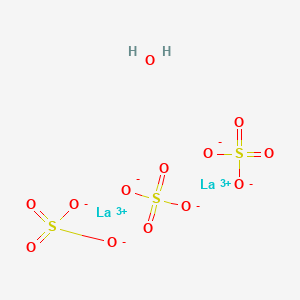

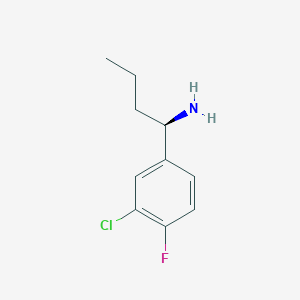
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
